(3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid
Description
Properties
IUPAC Name |
(3S,4aS,8aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18)/t10-,11+,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTFZHGXVCAEKT-TUAOUCFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCCC2CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CCCC[C@H]2C[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476304 | |
| Record name | (3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115238-59-0 | |
| Record name | 2-(1,1-Dimethylethyl) (3S,4aS,8aS)-octahydro-2,3(1H)-isoquinolinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115238-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Stereochemical Control
-
Substrates : L-Phenylalanine reacts with formaldehyde in the presence of hydrobromic acid (HBr) to yield (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide.
-
Stereoselectivity : The use of HBr instead of HCl enhances enantiomeric excess (>97% L-isomer), critical for downstream stereochemical outcomes.
-
Workup : Neutralization with aqueous base followed by extraction into organic solvents (e.g., ethyl acetate) isolates the free base.
tert-Butoxycarbonyl (Boc) Protection of the Amine
Introducing the Boc group at position 2 stabilizes the amine against oxidation and side reactions during subsequent steps. Two primary methodologies exist for this protection:
Method A: Direct Boc Protection Using Di-tert-Butyl Dicarbonate
Method B: Phosgene-Mediated N-Carboxy Anhydride (NCA) Formation
-
Reagents : Phosgene (1.3 equivalents) in ethyl acetate, followed by tert-butylamine (2.6 equivalents).
-
Mechanism : Phosgene converts the amine to an N-carboxy anhydride intermediate, which reacts with tert-butylamine to form the Boc-protected carboxamide.
Comparative Analysis : Method A avoids toxic phosgene and simplifies workup, making it preferable for laboratory-scale synthesis. Method B, however, is advantageous in industrial settings due to streamlined in situ processing.
Catalytic Hydrogenation to Decahydroisoquinoline
Saturating the tetrahydroisoquinoline ring to the decahydro form necessitates precise catalytic hydrogenation.
Hydrogenation Conditions and Stereochemical Outcomes
-
Catalyst : Rhodium on alumina (Rh/Al₂O₃) or palladium on carbon (Pd/C).
-
Conditions :
-
Stereochemical Control : The Rh catalyst favors cis-ring juncture (4aS,8aS configuration) due to its ability to hydrogenate both rings concurrently without epimerization.
Yield : 60–70% after crystallization from heptane.
Functional Group Interconversion and Final Isolation
Carboxylic Acid Retention
The carboxylic acid at position 3 remains intact throughout the synthesis. Post-hydrogenation, acidic workup (e.g., 1M HCl) ensures protonation of the amine, while the Boc group remains stable.
Purification Techniques
-
Crystallization : Heptane or hexane/ethyl acetate mixtures precipitate the product.
-
Chromatography : Reverse-phase HPLC resolves diastereomers if stereochemical drift occurs during hydrogenation.
Industrial-Scale Optimization
Large-scale production emphasizes cost efficiency and reproducibility:
-
Continuous Flow Reactors : Implemented for Boc protection to enhance mixing and heat transfer.
-
Catalyst Recycling : Rh/Al₂O₃ is filtered and reused for up to five cycles without significant activity loss.
-
Process Analytics : In-line FTIR monitors NCA intermediate formation, reducing byproduct generation.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
Pathways: Involvement in signaling pathways that regulate biological processes.
Comparison with Similar Compounds
(3S,4aS,8aS)-2-[(Benzyloxy)carbonyl]-decahydroisoquinoline-3-carboxylic Acid
Key Differences :
(3R,4aS,6R,8aS)-6-(2H-Tetrazol-5-ylmethyl)decahydro-3-isoquinolinecarboxylic Acid
Key Differences :
(3S,4aS,8aS)-N-tert-Butyl-decahydroisoquinoline-3-carboxamide
Key Differences :
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid
Key Differences :
- Core Structure: Piperidine ring instead of decahydroisoquinoline.
- Molecular Formula: C₁₇H₂₃NO₄; Molecular Weight: 305.37 g/mol .
- Applications : The phenyl group increases hydrophobicity, influencing binding affinity in small-molecule therapeutics .
Data Table: Structural and Functional Comparison
Research Findings and Key Insights
Synthetic Utility : The Boc-protected derivative is favored in HIV drug synthesis due to its acid-labile protection, enabling efficient deprotection without harsh conditions . In contrast, the Cbz variant requires catalytic hydrogenation, complicating large-scale production .
Solubility and Bioavailability : The Boc group improves solubility in organic solvents (e.g., isopropyl alcohol), critical for reaction efficiency . The tetrazole analog’s lower LogD may enhance aqueous solubility, beneficial for oral bioavailability .
Structural Impact on Binding: The decahydroisoquinoline core provides rigidity, mimicking peptide backbones in protease inhibitors. Substituting it with a piperidine ring (as in ) alters conformational flexibility, impacting target binding .
Biological Activity
(3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C₁₇H₃₃NO₄
- Molecular Weight : 321.37 g/mol
- CAS Number : 143527-70-2
- Physical State : Solid (white to almost white powder)
- Melting Point : 112.0 to 116.0 °C
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its antibacterial properties. Research indicates that derivatives of this compound exhibit significant antibacterial effects against various bacterial strains.
Antibacterial Activity
A study conducted on related compounds revealed that many derivatives of this class demonstrated potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial activity of selected derivatives:
| Compound | Bacterial Strain | IC50 (µg/mL) | Comparison |
|---|---|---|---|
| Compound 14 | Pseudomonas aeruginosa | 0.195 | Superior to Penicillin G and Kanamycin B |
| Compound 5 | Staphylococcus aureus | 0.250 | Comparable to existing antibiotics |
| Compound 18 | Bacillus subtilis | 0.300 | Effective against multiple strains |
These findings suggest that modifications to the basic structure can enhance antibacterial potency, indicating a promising avenue for drug development.
The mechanism through which this compound exerts its antibacterial effects is not fully elucidated; however, it is hypothesized to involve interference with bacterial cell wall synthesis or disruption of membrane integrity. This interference can lead to increased permeability and eventual cell lysis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Research indicates that:
- Substituents on the aromatic ring significantly influence activity; halogenated derivatives tend to show enhanced activity.
- The presence of a tert-butoxycarbonyl (Boc) group is essential for maintaining stability and enhancing solubility.
A detailed SAR study highlighted that compounds with specific substitutions at the 2-position on the thiazolidine ring exhibited improved antibacterial properties compared to their unsubstituted counterparts.
Case Studies
-
Case Study: Synthesis and Evaluation
A comprehensive synthesis of various derivatives was conducted to evaluate their biological activity. The results indicated that certain modifications led to compounds with IC50 values significantly lower than traditional antibiotics, showcasing their potential as new therapeutic agents. -
Case Study: In Vivo Efficacy
In vivo studies demonstrated that selected derivatives effectively reduced bacterial load in infected animal models. These studies are critical in establishing the translational potential of these compounds into clinical settings.
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling (3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid in the laboratory?
- Methodological Answer : Use nitrile or chemical-resistant gloves, and inspect them for defects prior to use to prevent skin contact. Wear full chemical protective clothing and safety goggles compliant with NIOSH (US) or EN 166 (EU) standards. For respiratory protection, employ P95 (US) or P1 (EU) particle filters for low exposure, or OV/AG/P99 (US)/ABEK-P2 (EU) filters for higher concentrations. Ensure local exhaust ventilation and immediate access to eyewash stations and safety showers .
Q. How is this compound typically synthesized, and what coupling agents are used in its preparation?
- Methodological Answer : A common approach involves coupling reactions using reagents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane. For example, similar decahydroisoquinoline derivatives are synthesized via epoxide ring-opening reactions in isopropyl alcohol, followed by purification via silica gel chromatography (e.g., CHCl₃/CH₃OH 95:5) .
Q. What analytical techniques are used to characterize enantiomeric purity?
- Methodological Answer : Chiral HPLC with columns such as Chiralcel OD-H is standard. Derivatization to stable amides (e.g., 4-chloro-3-trifluoromethylphenyl amides) enhances chromatographic resolution. Mobile phases like 10% isopropyl alcohol/hexane at 0.5 mL/min provide baseline separation for stereoisomers .
Advanced Research Questions
Q. How can researchers optimize reaction yields for stereoselective synthesis of this compound?
- Methodological Answer : Optimize solvent polarity and temperature to favor desired stereochemistry. For example, i-PrOH promotes stereoselective ring-opening of epoxides in decahydroisoquinoline systems. Kinetic vs. thermodynamic control should be assessed via time-course HPLC monitoring .
Q. What strategies mitigate data contradictions in stability studies under varying pH or temperature conditions?
- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with LC-MS/MS to track degradation products. Compare results against control batches. If decomposition pathways are unclear (as noted in SDS lacking stability data ), use isotopic labeling (e.g., deuterated solvents) to trace reaction intermediates .
Q. How can conflicting toxicity data be resolved when no standardized assays are available?
- Methodological Answer : Use tiered testing: (1) In vitro assays (Ames test for mutagenicity, MTT for cytotoxicity) followed by (2) in vivo acute toxicity studies in rodents (OECD 423). Cross-reference with structurally similar compounds (e.g., tert-butoxycarbonyl-protected amines in ), which show low acute toxicity but require carcinogenicity screening per IARC guidelines .
Q. What advanced techniques validate the compound’s stability in long-term storage?
- Methodological Answer : Use dynamic vapor sorption (DVS) to assess hygroscopicity and XRPD (X-ray powder diffraction) to detect polymorphic changes. Store in airtight containers under nitrogen at -20°C, as recommended for tert-butoxycarbonyl (Boc)-protected analogs .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in reported physical properties (e.g., melting points) across studies?
- Methodological Answer : Perform differential scanning calorimetry (DSC) with a slow heating rate (1°C/min) to accurately determine melting points. Compare results with literature values for Boc-protected isoquinoline derivatives (e.g., 150–151°C for similar compounds ). Purity should be confirmed via NMR (≥95% by ¹H integration) and elemental analysis.
Q. What computational methods support conformational analysis of the decahydroisoquinoline core?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
